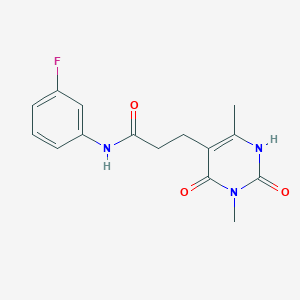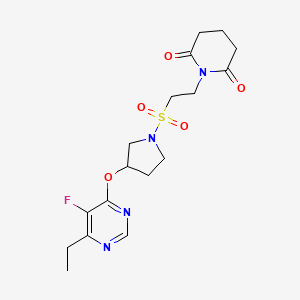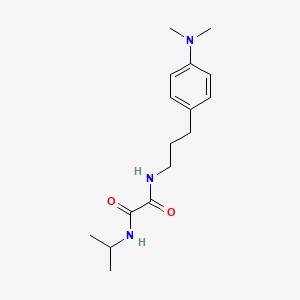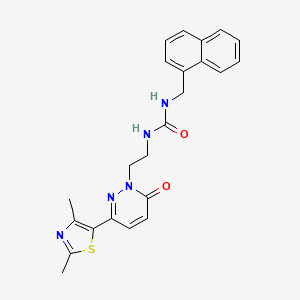
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C15H16FN3O3 and its molecular weight is 305.309. The purity is usually 95%.
BenchChem offers high-quality 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-fluorophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-fluorophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluoropyrimidine Research Applications
Cancer Therapeutics Development
Fluoropyrimidines, such as 5-FU, are cornerstone treatments for various cancers. Research focuses on understanding their mechanisms of action, such as inhibiting thymidylate synthase, and their metabolism by enzymes like dihydropyrimidine dehydrogenase (DPD) to improve efficacy and reduce toxicity (Deenen et al., 2016). Studies aim to identify biomarkers for predicting response and toxicity to optimize patient-specific dosing strategies.
Biomarker Discovery
Investigations into DPD enzyme activity and its genetic polymorphisms offer insights into interindividual variability in drug tolerance and adverse reactions. Identifying DPD deficiency through genotyping can significantly reduce severe toxicities associated with fluoropyrimidine therapy, improving patient safety and treatment outcomes (Milano et al., 1999).
Pharmacokinetics and Pharmacodynamics Studies
Research on fluoropyrimidines also involves pharmacokinetic and pharmacodynamic modeling to understand drug absorption, distribution, metabolism, and excretion. Such studies help in tailoring chemotherapy regimens to achieve optimal therapeutic effects while minimizing adverse events.
Chemosensitivity Testing
The MTT assay and other chemosensitivity tests are employed to evaluate the efficacy of fluoropyrimidines against various cancer cell lines. This approach aids in the selection of effective chemotherapy agents for individual patients, potentially enhancing treatment response rates and survival outcomes (Kabeshima et al., 2002).
Eigenschaften
IUPAC Name |
3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(3-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-9-12(14(21)19(2)15(22)17-9)6-7-13(20)18-11-5-3-4-10(16)8-11/h3-5,8H,6-7H2,1-2H3,(H,17,22)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTECWLXEPPKHET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C)CCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-fluorophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2369732.png)
![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2369733.png)





![3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B2369741.png)




![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2369749.png)
